molecular formula C17H21NO2 B4564205 N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide

N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide

Cat. No.: B4564205
M. Wt: 271.35 g/mol
InChI Key: QLSZNBHZOJOTHO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide is an organic compound that belongs to the class of amides This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a propanamide group

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amide group.

    Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide typically involves the reaction of 2-naphthol with a suitable propanoyl chloride derivative under basic conditions to form the naphthalen-2-yloxypropanamide intermediate. This intermediate is then reacted with butan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its amide group, influencing various molecular pathways. The naphthalene ring could facilitate interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-(phenoxy)propanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    N-(butan-2-yl)-2-(benzyloxy)propanamide: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

N-(butan-2-yl)-2-(naphthalen-2-yloxy)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and potential for diverse chemical reactions. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-butan-2-yl-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-12(2)18-17(19)13(3)20-16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSZNBHZOJOTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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